molecular formula C16H11ClN2O B15401022 1-(2-Chlorophenylazo)-2-naphthol CAS No. 24390-65-6

1-(2-Chlorophenylazo)-2-naphthol

Cat. No.: B15401022
CAS No.: 24390-65-6
M. Wt: 282.72 g/mol
InChI Key: UYPPPLKYCVGNJV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenylazo)-2-naphthol is an azo compound characterized by a naphthol backbone linked to a 2-chlorophenyl group via an azo (-N=N-) bridge. Its molecular formula is C₁₆H₁₁ClN₂O, with a molecular weight of 282.73 g/mol (calculated from and ). Azo compounds are widely used as dyes, analytical reagents, and chelating agents due to their chromophoric and coordination properties.

Properties

CAS No.

24390-65-6

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H11ClN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H

InChI Key

UYPPPLKYCVGNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3Cl)O

Origin of Product

United States

Biological Activity

1-(2-Chlorophenylazo)-2-naphthol, a compound characterized by its azo group, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

The compound is synthesized through the diazotization of aromatic amines followed by coupling with 2-naphthol. The presence of the azo moiety (–N=N–) is critical as it contributes to the compound's biological properties, particularly its antimicrobial activity .

Overview

Numerous studies have demonstrated the antimicrobial efficacy of 1-(2-Chlorophenylazo)-2-naphthol against various pathogens. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Study Findings

A study conducted by Potey et al. evaluated the antimicrobial activity of 1-Phenylazo-2-naphthol (a related compound) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics like penicillin and streptomycin, as summarized in Table 1:

Compound Concentration (mg/ml) Zone of Inhibition (cm)
1-(2-Chlorophenylazo)-2-naphthol1000.8
1501.0
Penicillin1001.5
Streptomycin1001.3

The minimum inhibitory concentration (MIC) was also determined, revealing that the compound effectively inhibited bacterial growth at low concentrations .

The anticancer potential of azo compounds, including 1-(2-Chlorophenylazo)-2-naphthol, has been explored in various studies. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various naphthol derivatives, it was found that certain derivatives exhibited potent activity against human cancer cell lines. Although specific data for 1-(2-Chlorophenylazo)-2-naphthol was not provided, related compounds showed IC50 values in the low micromolar range, indicating significant anticancer potential .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of 1-(2-Chlorophenylazo)-2-naphthol. Preliminary assessments indicate that while it has therapeutic potential, further studies are needed to fully understand its safety and toxicity parameters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

a) 1-(3-Chlorophenylazo)-2-naphthol ()
  • Molecular Formula : C₁₆H₁₁ClN₂O (same as the target compound).
  • Key Difference : Chlorine substituent at the meta position on the phenyl ring.
b) 1-(4-Hydroxyphenylazo)-2-naphthol ()
  • Molecular Formula : C₁₆H₁₂N₂O₂.
  • Key Difference : Hydroxyl (-OH) group at the para position of the phenyl ring.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility and metal-binding affinity compared to chloro derivatives .

Substituent-Type Comparisons

a) 1-(2-Pyridylazo)-2-naphthol (PAN) ()
  • Molecular Formula : C₁₅H₁₁N₃O.
  • Key Feature : Pyridyl group replaces the chlorophenyl moiety.
  • Applications :
    • PAN forms stable complexes with transition metals (e.g., Cu²⁺, Co²⁺) for spectrophotometric detection .
    • Used in preconcentration techniques for mercury speciation (LOD: 1.4–7.6 ng/L) .
  • Advantage Over Target Compound : Pyridyl nitrogen enhances metal coordination, making PAN superior in analytical chemistry applications .
b) 1-(2-Thiazolylazo)-2-naphthol (TAN) ()
  • Molecular Formula : C₁₃H₁₀N₃OS.
  • Key Feature : Thiazole ring replaces the phenyl group.
  • Applications :
    • Chelates with cations (e.g., Ni²⁺, Fe³⁺) in surfactant-mediated aqueous systems .
    • Exhibits intramolecular hydrogen bonding in its crystal structure, stabilizing the azo configuration .
  • Limitation : Lower solubility in water compared to hydroxyl-substituted analogs .

Functional Group Modifications

a) 1-(4-Acetylphenylazo)-2-naphthol ()
  • Molecular Formula : C₁₈H₁₄N₂O₂.
  • Key Feature : Acetyl (-COCH₃) group at the para position.

Comparative Data Table

Compound Molecular Formula Substituent Key Property/Application Reference
1-(2-Chlorophenylazo)-2-naphthol C₁₆H₁₁ClN₂O 2-Cl on phenyl High logP (5.6), thermal stability
1-(3-Chlorophenylazo)-2-naphthol C₁₆H₁₁ClN₂O 3-Cl on phenyl Reduced steric hindrance
1-(4-Hydroxyphenylazo)-2-naphthol C₁₆H₁₂N₂O₂ 4-OH on phenyl Enhanced metal chelation
PAN C₁₅H₁₁N₃O 2-pyridyl Hg²⁺/MeHg detection (LOD: 1.4 ng/L)
TAN C₁₃H₁₀N₃OS 2-thiazolyl Surfactant-mediated cation chelation

Q & A

Q. How can tautomeric equilibria (azo vs. hydrazone forms) of 1-(2-chlorophenylazo)-2-naphthol be experimentally characterized?

  • Methodological Answer : The hydrazone form dominates in polar protic solvents (e.g., D₂O) due to keto-enol tautomerism. ¹³C NMR detects carbonyl signals (δ ~170 ppm) in the hydrazone form, while IR shows C=O stretches (~1650 cm⁻¹). Solvent-dependent UV-Vis studies reveal shifts in λₘₐₓ due to tautomeric interconversion .

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